Maropitant

Catalog No.
S003064
CAS No.
147116-67-4
M.F
C32H40N2O
M. Wt
468.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maropitant

CAS Number

147116-67-4

Product Name

Maropitant

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1

InChI Key

OMPCVMLFFSQFIX-CONSDPRKSA-N

SMILES

Array

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, (2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, 2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, maropitant, maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound Maropitant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Alimentary tract and metabolism, Other antiemetics -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Maropitant is a highly potent, non-peptide Neurokinin-1 (NK1) receptor antagonist primarily utilized as an active pharmaceutical ingredient (API) in veterinary antiemetic formulations. By selectively binding to the NK1 receptor (Ki = 0.5 nM) and preventing the action of substance P in the central nervous system, maropitant effectively blocks both peripheral and central emetic pathways [1]. Procurement of maropitant is driven by its exceptional blood-brain barrier penetration, broad-spectrum efficacy against multiple emetogens, and favorable pharmacokinetic profile, which supports once-daily dosing in canine and feline models [2].

Substituting maropitant with older, generic antiemetics like metoclopramide (a D2 antagonist) or ondansetron (a 5-HT3 antagonist) frequently results in breakthrough emesis and suboptimal therapeutic coverage. Metoclopramide and ondansetron exhibit significantly shorter terminal half-lives in canine models (approximately 0.87 hours and 1.21 hours, respectively), necessitating frequent dosing that complicates formulation and compliance [1]. Furthermore, while 5-HT3 antagonists address peripheral emetic stimuli, they fail to block the final common central pathway mediated by substance P, rendering them inferior to maropitant in preventing severe or centrally-mediated vomiting, such as that induced by cisplatin or surgical premedication [2].

Pharmacokinetic Superiority and Half-Life Extension for Formulation Fit

In a comparative pharmacokinetic study in canine models, maropitant demonstrated a significantly extended terminal half-life compared to conventional antiemetics. Following intravenous administration, the terminal half-life of maropitant was recorded at 5.62 ± 0.77 hours, vastly outperforming ondansetron (1.21 ± 0.51 hours) and metoclopramide (0.87 ± 0.17 hours)[1]. This extended circulation time directly supports once-daily dosing regimens, a major advantage for veterinary pharmaceutical formulations.

Evidence DimensionTerminal half-life in a canine model
Target Compound DataMaropitant: 5.62 ± 0.77 hours
Comparator Or BaselineOndansetron: 1.21 ± 0.51 hours; Metoclopramide: 0.87 ± 0.17 hours
Quantified Difference4.6-fold longer half-life than ondansetron and 6.4-fold longer than metoclopramide
ConditionsIntravenous administration in a low-dose cisplatin model

The prolonged half-life allows formulation scientists to develop once-daily dosage forms, improving compliance and therapeutic consistency over generic alternatives requiring frequent dosing.

Complete Blockade of Centrally-Mediated Emesis

Maropitant provides complete blockade of severe, centrally-mediated emesis where D2 antagonists fail. In a low-dose cisplatin-induced emesis model, dogs treated with maropitant (1 mg/kg) experienced zero vomiting episodes over an 8-hour observation period. In stark contrast, the metoclopramide-treated group (0.5 mg/kg) averaged 6 vomiting episodes, showing no statistically significant reduction compared to the placebo group (7 episodes) [1].

Evidence DimensionNumber of vomiting episodes
Target Compound DataMaropitant: 0 vomits
Comparator Or BaselineMetoclopramide: Average 6 vomits (range 3-10)
Quantified Difference100% reduction in emesis for maropitant vs. no significant reduction for metoclopramide
Conditions8-hour observation following 18 mg/m2 cisplatin administration

This confirms maropitant as an essential API for formulations targeting severe, refractory vomiting where older generic antiemetics are clinically ineffective.

Superiority in Preoperative Emesis Prevention

When used as a preoperative antiemetic, maropitant significantly outperforms ondansetron in preventing vomiting induced by anesthetic premedication (hydromorphone, acepromazine, and glycopyrrolate). In a clinical trial, only 10% (3/29) of dogs receiving maropitant vomited, compared to 54% (15/28) of dogs receiving ondansetron and 62% in the control group[1].

Evidence DimensionIncidence of preoperative vomiting
Target Compound DataMaropitant: 10% incidence
Comparator Or BaselineOndansetron: 54% incidence
Quantified Difference44% absolute reduction in vomiting incidence compared to ondansetron
ConditionsOral administration 2 hours prior to premedication in healthy dogs

Validates the procurement of maropitant over ondansetron for surgical pre-anesthetic protocols, ensuring smoother induction and reducing aspiration risks.

High-Affinity Target Receptor Selectivity

Maropitant exhibits extreme selectivity for the neurokinin-1 (NK1) receptor, which is critical for its targeted mechanism of action while avoiding off-target effects. Radioligand binding studies demonstrate that maropitant binds to the canine NK1 receptor with a high affinity (Ki = 0.5 nM). Conversely, it shows negligible affinity for related tachykinin receptors, with IC50 values exceeding 1000 nM for both NK2 and NK3 receptors[1].

Evidence DimensionReceptor binding affinity (Ki / IC50)
Target Compound DataNK1 receptor: Ki = 0.5 nM
Comparator Or BaselineNK2 and NK3 receptors: IC50 > 1000 nM
Quantified Difference>2000-fold selectivity for NK1 over NK2/NK3 receptors
ConditionsIn vitro radioligand binding assay in canine striatum

High target selectivity ensures that the API delivers potent antiemetic effects without triggering adverse reactions associated with broader tachykinin receptor blockade.

Veterinary Antiemetic Formulations

Directly leveraging its 5.6-hour half-life and complete emesis blockade, maropitant is the premier API for developing once-daily oral tablets and injectable solutions for canine and feline motion sickness, chemotherapy-induced nausea, and general gastroenteritis [1].

Pre-anesthetic and Surgical Protocols

Given its proven superiority over ondansetron in reducing premedication-induced vomiting (from 54% down to 10%), maropitant is highly recommended for inclusion in surgical care protocols to prevent aspiration and improve recovery quality[2].

In Vivo Pharmacological Emesis Models

Because of its high-affinity, selective NK1 antagonism (Ki = 0.5 nM) and ability to cross the blood-brain barrier, maropitant serves as a reliable positive control and benchmark compound in preclinical research evaluating novel antiemetic or neurokinin-modulating therapeutics[3].

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

468.314063904 Da

Monoisotopic Mass

468.314063904 Da

Heavy Atom Count

35

Appearance

white solid powder

UNII

4XE2T9H4DH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dogs: For the treatment and prevention of nausea induced by chemotherapyFor the prevention of vomiting except that induced by motion sicknessFor the treatment of vomiting, in combination with other supportive measuresFor the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphineCats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sicknessFor the treatment of vomiting, in combination with other supportive measures.
Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

MeSH Pharmacological Classification

Antiemetics

ATC Code

QA04AD90

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

147116-67-4

Wikipedia

Maropitant

Use Classification

Veterinary drugs -> Alimentary tract and metabolism, Other antiemetics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1:Comparative efficacy of metoclopramide, ondansetron and maropitant in preventing parvoviral enteritis-induced emesis in dogs. Yalcin E, Keser GO.J Vet Pharmacol Ther. 2017 Feb 14. doi: 10.1111/jvp.12396. [Epub ahead of print] PMID: 28198032 2:Interaction between maropitant and carprofen on sparing of the minimum alveolar concentration for blunting adrenergic response (MAC-BAR) of sevoflurane in dogs. Fukui S, Ooyama N, Tamura J, Umar MA, Ishizuka T, Itami T, Miyoshi K, Sano T, Yamashita K.J Vet Med Sci. 2017 Mar 18;79(3):502-508. doi: 10.1292/jvms.15-0666. Epub 2017 Jan 21. PMID: 28111373 Free PMC Article3:A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs. Lorenzutti AM, Martín-Flores M, Litterio NJ, Himelfarb MA, Invaldi SH, Zarazaga MP.Can Vet J. 2017 Jan;58(1):35-38. PMID: 28042152

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